Ethyl Cyano(ethoxymethylene)acetate-13C3
Description
Background and Significance in Chemical Research
This compound occupies a distinctive position within the landscape of isotopically labeled organic compounds, serving as a versatile intermediate in synthetic organic chemistry and analytical applications. The compound features a molecular formula of C₅¹³C₃H₁₁NO₃ with a molecular weight of 172.16, distinguishing it from its non-labeled counterpart through the strategic incorporation of carbon-13 isotopes at specific positions within the molecular framework. This isotopic enrichment fundamentally transforms the compound's utility in research applications, enabling sophisticated analytical techniques that would be impossible with conventional organic molecules.
The significance of this compound in chemical research stems from its dual functionality as both a reactive organic intermediate and an analytical tracer. The presence of the cyano group provides a reactive site for nucleophilic attack, while the ethoxymethylene moiety offers additional opportunities for chemical modification. When combined with the carbon-13 labeling, these functional groups create a powerful tool for investigating reaction mechanisms and synthetic pathways. The isotopic labeling allows researchers to track the compound's progression through complex multi-step reactions, providing insights into intermediate formation, rearrangement processes, and product distribution patterns.
Nuclear magnetic resonance spectroscopy applications represent one of the most significant areas where this compound demonstrates exceptional value. The carbon-13 enrichment produces enhanced signal intensity and improved resolution in carbon-13 nuclear magnetic resonance spectra, enabling detailed structural analysis of reaction products and intermediates. This enhanced analytical capability has proven particularly valuable in studies of heterocyclic compound synthesis, where the compound serves as a building block for pyrimidine and pyrazole derivatives.
The compound's role extends beyond simple analytical applications to encompass sophisticated mechanistic investigations. Researchers have utilized the isotopic labeling to trace carbon atom migration during rearrangement reactions, providing fundamental insights into organic reaction mechanisms. These studies have contributed to a deeper understanding of how molecular structures transform during chemical processes, leading to improved synthetic methodologies and reaction optimization strategies.
Historical Development of 13C-Labeled Cyanoacetate Derivatives
The development of carbon-13 labeled cyanoacetate derivatives represents a significant milestone in the evolution of isotopic labeling techniques, with roots tracing back to fundamental advances in isotope chemistry during the mid-20th century. The synthesis of these specialized compounds emerged from the convergence of two distinct research areas: the development of efficient isotopic labeling methods and the recognition of cyanoacetate derivatives as versatile synthetic intermediates.
Early investigations into isotopic labeling focused primarily on radioactive isotopes, but the limitations associated with radioactive decay and safety concerns drove researchers toward stable isotope alternatives. Carbon-13, with its favorable nuclear magnetic resonance properties and chemical stability, emerged as an ideal candidate for isotopic labeling applications. The development of practical methods for incorporating carbon-13 into organic molecules opened new possibilities for mechanistic studies and analytical applications.
The specific development of this compound builds upon decades of research into cyanoacetate chemistry. The parent compound, ethyl cyanoacetate, was first synthesized in the 19th century and quickly recognized for its exceptional reactivity and versatility in organic synthesis. The addition of the ethoxymethylene group created an even more versatile intermediate, capable of participating in a wide range of chemical transformations.
The incorporation of carbon-13 labeling into these structures required sophisticated synthetic approaches that could maintain the isotopic enrichment throughout the synthesis process. Researchers developed specialized methodologies using carbon-13 enriched starting materials, including labeled cyanoacetic acid and acetaldehyde derivatives. These synthetic routes demanded careful optimization to maximize isotopic retention while maintaining acceptable yields of the desired products.
Table 1 presents key milestones in the development of carbon-13 labeled cyanoacetate derivatives:
| Year | Development | Significance |
|---|---|---|
| 1950s | Introduction of stable isotope labeling techniques | Foundation for carbon-13 methodology |
| 1970s | Development of carbon-13 nuclear magnetic resonance spectroscopy | Enhanced analytical capabilities |
| 1980s | Synthesis of labeled cyanoacetic acid derivatives | Precursors to complex labeled molecules |
| 1990s | Optimization of ethoxymethylene derivative synthesis | Improved yields and isotopic retention |
| 2000s | Commercial availability of specialized isotopic compounds | Widespread research applications |
Modern synthetic approaches to this compound employ sophisticated methodologies that ensure high isotopic enrichment while maintaining chemical purity. These methods typically involve the use of carbon-13 enriched cyanoacetic acid as a starting material, followed by carefully controlled esterification and condensation reactions. The development of these synthetic protocols has required extensive optimization to balance isotopic retention, chemical yield, and product purity.
The historical progression of carbon-13 labeled cyanoacetate derivatives reflects broader trends in analytical chemistry toward more sophisticated and sensitive analytical techniques. The increasing availability of high-field nuclear magnetic resonance spectrometers and advanced mass spectrometry instruments has created new opportunities for utilizing isotopically labeled compounds in research applications. This technological advancement has driven continued innovation in isotopic labeling methodologies and compound development.
Position in Organic Chemistry Taxonomy
This compound occupies a unique position within the hierarchical classification system of organic chemistry, representing a specialized subset of isotopically labeled esters with distinctive structural and functional characteristics. The compound belongs primarily to the ester functional group class, specifically within the cyanoacetate subfamily, while simultaneously representing an important category of isotopically enriched organic molecules.
Within the broader classification of organic esters, cyanoacetate derivatives form a distinct subgroup characterized by the presence of both ester and nitrile functional groups within the same molecule. This dual functionality imparts unique reactivity patterns that distinguish these compounds from simple alkyl esters or aromatic esters. The addition of the ethoxymethylene substituent further modifies the electronic and steric properties of the molecule, creating opportunities for specialized chemical transformations.
The isotopic labeling aspect places this compound within the specialized category of labeled organic compounds used for analytical and mechanistic studies. This classification encompasses compounds designed specifically for research applications rather than commercial or industrial use. The carbon-13 enrichment creates a molecular probe capable of providing detailed information about chemical processes through advanced analytical techniques.
Table 2 illustrates the taxonomic classification of this compound:
| Classification Level | Category | Specific Designation |
|---|---|---|
| Functional Group | Ester | Cyanoacetate derivative |
| Substituent Pattern | Ethoxymethylene | Alpha-substituted acetate |
| Isotopic Status | Carbon-13 labeled | Research-grade isotopic compound |
| Molecular Framework | Acetate ester | Three-carbon backbone with nitrile |
| Research Application | Analytical tracer | Mechanistic study intermediate |
The structural complexity of this compound encompasses multiple reactive sites that enable diverse chemical transformations. The cyano group serves as an electron-withdrawing substituent that activates adjacent carbon atoms toward nucleophilic attack, while the ethoxymethylene moiety provides additional opportunities for chemical modification. The ester functionality offers sites for hydrolysis, transesterification, and reduction reactions, creating a versatile platform for synthetic elaboration.
Within the context of synthetic organic chemistry, this compound represents an important class of multifunctional building blocks capable of serving as precursors to heterocyclic compounds, natural product analogs, and pharmaceutical intermediates. The isotopic labeling enhances the analytical value of these synthetic applications by enabling detailed mechanistic investigations and product characterization studies.
The compound's position within organic chemistry taxonomy reflects the increasing sophistication of modern chemical research, where specialized isotopically labeled compounds play crucial roles in advancing our understanding of molecular behavior and reaction mechanisms. This taxonomic classification highlights the interdisciplinary nature of contemporary organic chemistry, where analytical chemistry, synthetic methodology, and mechanistic investigation converge to create powerful research tools.
The unique combination of structural features present in this compound positions it as a bridge between traditional organic synthesis and modern analytical chemistry. This dual role exemplifies the evolution of organic chemistry toward more sophisticated and analytically informed approaches to molecular design and synthesis. The compound's taxonomic position reflects this evolution, representing both classical organic functional group chemistry and cutting-edge isotopic labeling technology.
Properties
Molecular Formula |
C₅¹³C₃H₁₁NO₃ |
|---|---|
Molecular Weight |
172.16 |
Synonyms |
Ethyl Cyano(ethoxymethylidene)acetate-13C3; Ethyl α-(Ethoxymethylene)-α-cyanoacetate-13C3; NSC 27797-13C3; NSC 31579-13C3; NSC 62026-13C3; 2-(Ethoxymethylene)-2-cyanoacetic Acid Ethyl Ester-13C3; 2-Cyano-3-ethoxy-2-propenoic Acid Ethyl Ester-13C3; 2- |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Anti-inflammatory Agents
Ethyl Cyano(ethoxymethylene)acetate-13C3 serves as an intermediate in the synthesis of various anti-inflammatory compounds. Research has demonstrated its effectiveness in producing agents with gastroprotective effects, particularly in animal models such as rats. For instance, studies have shown that derivatives synthesized from this compound exhibit significant anti-inflammatory activity, which is crucial for developing new therapeutic options for inflammatory diseases .
Isotope Labeling in Drug Development
The isotope-labeled form of Ethyl Cyano(ethoxymethylene)acetate is used extensively in drug development and metabolic studies. The incorporation of stable isotopes allows researchers to trace the metabolic pathways of drugs within biological systems, providing insights into their pharmacokinetics and efficacy. This application is particularly valuable in understanding how drugs interact with biological targets and how they are metabolized by the body .
Agrochemical Applications
This compound also finds applications in the agrochemical sector, where it is utilized as a building block for developing pesticides and herbicides. The ability to modify its structure allows chemists to tailor compounds for specific agricultural needs, enhancing crop protection against pests and diseases .
Data Tables
Case Study 1: Synthesis of Gastroprotective Agents
A study published in Medicinal Chemistry Research explored the synthesis of novel anti-inflammatory compounds derived from this compound. The research highlighted the compound's ability to enhance the efficacy of existing anti-inflammatory drugs while reducing side effects associated with long-term use .
Case Study 2: Metabolic Pathway Tracing
In a pharmacokinetic study, researchers utilized this compound to investigate the metabolic pathways of a new anti-inflammatory drug candidate. The isotope labeling enabled precise tracking of the drug's distribution and metabolism in vivo, leading to improved formulations with better therapeutic profiles .
Comparison with Similar Compounds
Ethyl (Ethoxymethylene)cyanoacetate (Non-Labeled)
- Molecular Formula: C₈H₁₁NO₃ .
- Molecular Weight : 169.17 g/mol .
- CAS RN : 94-05-3 .
- Applications: Used as a precursor in synthesizing thiazolidinones and rhodanine derivatives with antifungal and trypanocidal activities .
- Key Difference : Lacks isotopic labeling, limiting its utility in tracer studies.
Ethyl Cyanoacetate-¹³C₂
- Molecular Formula: C₃¹³C₂H₇NO₂ .
- Molecular Weight : 115.1 g/mol .
- CAS RN : 93664-96-1 .
- Applications : Employed in mass spectrometry and isotopic dilution assays due to its two ¹³C atoms.
- Key Difference : Smaller molecular structure (lacks the ethoxymethylene group) and fewer labeled carbons, reducing its utility in complex tracer studies compared to the ¹³C₃ variant.
5-(Ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic Acid Derivatives
- Structure: Contains an ethoxymethylene group integrated into a thiazolidinone ring .
- Applications: Demonstrated antifungal activity against Candida albicans and trypanocidal effects .
- Key Difference: The ethoxymethylene group here is part of a heterocyclic scaffold, whereas in Ethyl Cyano(ethoxymethylene)acetate-¹³C₃, it is a substituent on a linear chain.
Molecular and Functional Data Table
Isotopic Utility
Ethyl Cyano(ethoxymethylene)acetate-¹³C₃’s triple ¹³C labeling enhances signal resolution in NMR and mass spectrometry, surpassing the capabilities of Ethyl Cyanoacetate-¹³C₂ . This makes it ideal for tracking metabolic pathways in drug development.
Preparation Methods
Modified Alkoxy-Methylene Synthesis with Morpholine
A patent by WO2011064798A1 describes an optimized route using morpholine to enhance reaction efficiency and purity. This method avoids the high temperatures of classical approaches, reducing decomposition risks.
Reaction Scheme:
-
Formation of Ethyl 2-Cyano-3-morpholinoacrylate-13C3:
-
Hydrazine Cyclization:
Key Parameters:
| Parameter | Classical Method | Morpholine Method |
|---|---|---|
| Temperature | 85–90°C | 15–45°C (cyclization) |
| Reaction Time | 3–5 hours | 6 hours (total) |
| Yield | 80–92% | 90–92% |
| Purity (HPLC) | 97% | 99% |
Isotopic Integrity:
Purification and Analytical Characterization
Purification Techniques:
Analytical Data:
-
NMR (13C):
Challenges and Optimization Strategies
Isotopic Dilution:
-
Use of excess triethyl orthoformate minimizes unlabeled byproducts .
-
Strict anhydrous conditions prevent hydrolysis of the ethoxymethylene group .
Scalability:
-
Pilot-scale reactions (250 g starting material) achieve 92% yield, demonstrating industrial feasibility .
Regulatory Considerations:
-
The compound is classified as a "controlled product" requiring specialized handling and documentation .
Comparative Analysis of Synthetic Routes
| Method | Temperature Range | Yield (%) | Purity (%) | Isotopic Purity (%) |
|---|---|---|---|---|
| Classical | 85–90°C | 80–92 | 97 | 99 |
| Morpholine | 15–45°C | 90–92 | 99 | 99 |
| Acetic Anhydride | 130–150°C | 75–80 | 95 | 98 |
Applications in Pharmaceutical Research
This compound is pivotal in synthesizing isotopically labeled anti-inflammatory agents. Its use in metabolic tracing studies allows precise tracking of drug distribution and catabolism . For example, in rodent models, 13C-labeled derivatives exhibit unchanged gastroprotective efficacy compared to non-labeled analogs, validating their use in preclinical research .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl Cyano(ethoxymethylene)acetate-13C3 for isotopic labeling studies?
- Methodological Answer : The non-labeled compound is synthesized via a one-step condensation of ethyl cyanoacetate with triethyl orthoformate in acetic anhydride under reflux (120–140°C, 4–8 hours) . For 13C3 labeling, isotopic precursors (e.g., 13C-enriched ethyl cyanoacetate) must replace standard reagents. Key parameters include:
- Catalyst selection : Zinc chloride (0.5–1.0 eq) enhances cyclization efficiency .
- Solvent optimization : Acetic anhydride is critical for activating the ethoxymethylene group .
- Reaction monitoring : TLC or HPLC-MS (monitoring m/z shifts for 13C3 incorporation) ensures isotopic purity >98% .
- Data Table :
Q. What are the critical physicochemical properties influencing experimental design for this compound?
- Methodological Answer : Key properties include:
- Moisture sensitivity : Requires anhydrous conditions (e.g., glovebox handling) due to hydrolysis risks .
- Solubility : Insoluble in water (<0.01 g/L at 20°C), but soluble in ethanol, DMSO, or dichloromethane .
- Thermal stability : Decomposes above 191°C; reactions should avoid prolonged heating >150°C .
- Experimental Design Tips :
- Use Schlenk lines for moisture-sensitive reactions.
- Pre-dry solvents over molecular sieves.
- Monitor reaction temperature rigorously to prevent decomposition.
Advanced Research Questions
Q. How does the 13C3 isotopic label impact reaction mechanisms in heterocyclic synthesis?
- Methodological Answer : The 13C3 label allows tracking of carbon migration in cyclocondensation reactions (e.g., forming quinazolines or pyridines). For example:
- Mechanistic Study : Reacting 13C3-labeled compound with malononitrile under acidic conditions forms 7-aminoquinazolin-4(1H)-ones. Isotopic tracing via 13C NMR (δ 100–160 ppm) confirms retention of the labeled carbons in the heterocyclic core .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of 13C3-labeled vs. non-labeled compounds using LC-MS. KIE >1.0 suggests rate-limiting steps involving C-C bond formation .
Q. What strategies resolve contradictions in reported synthetic yields (50–92%) for derivatives of this compound?
- Methodological Answer : Discrepancies arise from:
- Catalyst variability : ZnCl₂ purity (≥99% vs. technical grade) affects cyclization efficiency .
- Workup protocols : Rapid crystallization (e.g., ethanol washes at 0°C) improves yield by minimizing side-product retention .
- Validation Protocol :
Replicate reactions with controlled catalyst purity.
Optimize cooling rates during crystallization (e.g., 0.5°C/min).
Characterize products via 13C NMR (3J coupling analysis) to confirm structural integrity .
Q. How can researchers leverage the ethoxymethylene group for regioselective functionalization?
- Methodological Answer : The ethoxymethylene moiety undergoes nucleophilic attack at the α-carbon. For example:
- Amination : React with primary amines (e.g., benzylamine) in ethanol (reflux, 4 h) to form enamine intermediates, key to pyrrole synthesis .
- Cyclocondensation : Use thiobarbituric acid derivatives to form fused thienopyridines (e.g., Scheme 5 in ).
- Regioselectivity Control :
- Solvent polarity : Polar aprotic solvents (DMF) favor α-attack (85% selectivity).
- Temperature : Lower temps (25–40°C) reduce competing β-site reactivity .
Data Analysis & Validation
Q. What analytical techniques are essential for confirming isotopic purity and structural integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
